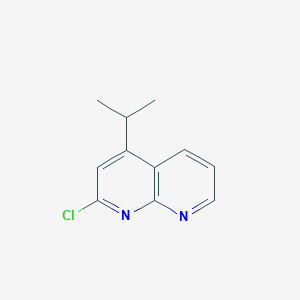

2-Chloro-4-isopropyl-1,8-naphthyridine

描述

属性

分子式 |

C11H11ClN2 |

|---|---|

分子量 |

206.67 g/mol |

IUPAC 名称 |

2-chloro-4-propan-2-yl-1,8-naphthyridine |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)9-6-10(12)14-11-8(9)4-3-5-13-11/h3-7H,1-2H3 |

InChI 键 |

UWWPWCFKWFIWCD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC(=NC2=C1C=CC=N2)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Antihistaminic Activity

Research indicates that derivatives of 1,8-naphthyridine, including 2-chloro-4-isopropyl-1,8-naphthyridine, exhibit significant antihistaminic properties. These compounds have been evaluated for their ability to inhibit histamine release and mitigate allergic responses. For instance, studies have shown that certain naphthyridine derivatives can antagonize bronchospasm induced by histamine and leukotrienes in animal models, demonstrating their potential as therapeutic agents for asthma and allergic conditions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Several studies report that naphthyridine derivatives possess moderate to strong activity against various bacterial strains. Specifically, this compound has shown effectiveness against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The structural features of naphthyridines are believed to contribute to their interaction with bacterial enzymes or membranes, thereby inhibiting growth.

Anticancer Potential

Naphthyridine derivatives are being explored for their anticancer properties. Research has highlighted that modifications at specific positions on the naphthyridine ring can enhance cytotoxicity against cancer cell lines. For example, compounds with a similar structure have been reported to exhibit activity against human breast cancer cells . The mechanism of action is thought to involve interference with DNA synthesis or repair mechanisms in cancer cells.

Pharmacological Insights

Pharmacokinetics and Drug Design

In silico studies have been employed to predict the pharmacokinetic properties of this compound and its derivatives. These studies utilize computational modeling to assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development . The findings suggest that modifications to the naphthyridine structure can lead to improved bioavailability and reduced toxicity.

Enzyme Inhibition

Recent research has focused on the inhibition of phosphodiesterase (PDE) enzymes by naphthyridine derivatives. PDE inhibitors play a vital role in various physiological processes by modulating cyclic nucleotide levels within cells. Compounds related to this compound have demonstrated promising inhibitory effects on PDE4, which is implicated in inflammatory responses . This suggests potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The most common synthetic routes include condensation reactions involving chlorinated pyridines and isopropyl-substituted aromatic compounds . Variations in the synthetic approach can lead to a diverse range of naphthyridine derivatives with tailored biological activities.

Case Studies

相似化合物的比较

Structural and Physicochemical Comparisons

The table below compares 2-chloro-4-isopropyl-1,8-naphthyridine with three analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Boiling Point (°C) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₁ClN₂ | 206.67 | Cl (C2), isopropyl (C4) | Not reported | Not reported | High steric bulk, lipophilic |

| 2-Chloro-1,8-naphthyridine | C₈H₅ClN₂ | 164.59 | Cl (C2) | 281.5 | Not reported | Simpler structure, lower mass |

| 2-Chloro-4-methyl-1,8-naphthyridine | C₉H₇ClN₂ | 178.62 | Cl (C2), methyl (C4) | 305.1 | Not reported | Moderate steric bulk, higher BP |

| 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine | C₁₀H₉F₃N₄ | 242.20 | NH₂ (C2), CF₃ (C5), CH₃ (C7) | Not reported | 179–181 | Polar substituents, fluorescent |

Notes:

- Steric and electronic effects : The isopropyl group in the target compound enhances lipophilicity (LogP ~2.28 inferred from analogs ) compared to methyl or unsubstituted derivatives. This may improve membrane permeability in biological systems.

- Boiling points : The methyl-substituted analog (305.1°C) has a higher boiling point than the unsubstituted 2-chloro-1,8-naphthyridine (281.5°C), suggesting that alkyl groups increase intermolecular van der Waals interactions .

- Amino and trifluoromethyl analogs: Compounds like 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine exhibit distinct properties, such as fluorescence and hydrogen-bonding capacity, making them suitable for optoelectronic applications .

Reactivity and Functionalization

- Chloro substituent : The C2 chlorine in this compound is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

- Isopropyl group : The bulky isopropyl substituent may hinder electrophilic substitution at adjacent positions but stabilize radical or carbocation intermediates.

- Comparison with methyl analogs : Methyl groups are less sterically demanding, enabling easier functionalization at C4 compared to isopropyl derivatives .

准备方法

Diethyl Malonate-Mediated Cyclization

A foundational method involves cyclizing 2-aminopyridine derivatives with diethyl malonate. For example, 2-aminopyridine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux to form 1,8-naphthyridine-2,4-diol intermediates. This intermediate serves as a precursor for subsequent functionalization.

Reaction Conditions :

Condensation with Propane-1,2,3-triol

Alternative routes employ propane-1,2,3-triol under acidic conditions to construct the naphthyridine ring. For instance, 6-methoxy-pyridin-3-ylamine condenses with propane-1,2,3-triol to yield 2-methoxy--naphthyridine derivatives, which are later functionalized.

Chlorination Strategies for Position 2

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Chlorination of hydroxyl or amino groups at position 2 using POCl₃ is a widely adopted method. In one protocol, 1,8-naphthyridine-2,4-diol undergoes chlorination with excess POCl₃ under reflux to yield 2,4-dichloro-1,8-naphthyridine. Selective monochlorination at position 2 requires controlled stoichiometry or protective groups.

Example Protocol :

-

Substrate : 1,8-Naphthyridine-2,4-diol.

-

Chlorinating Agent : POCl₃ (neat as solvent).

-

Temperature : Reflux (~110°C).

Introduction of the Isopropyl Group at Position 4

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using isopropyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) could introduce the isopropyl group. However, the electron-deficient nature of the naphthyridine ring may limit reactivity, necessitating activating groups.

Integrated Synthetic Routes

Three-Step Synthesis from 2-Aminopyridine

-

Cyclization : 2-Aminopyridine + diethyl malonate → 1,8-naphthyridine-2,4-diol.

-

Chlorination : POCl₃-mediated conversion to 2,4-dichloro-1,8-naphthyridine.

-

Isopropyl Introduction : Suzuki-Miyaura coupling at position 4.

Challenges :

-

Competitive dichlorination at positions 2 and 4.

-

Compatibility of coupling conditions with existing chlorine substituents.

Direct Functionalization via Lithiation

-

Lithiation : Deprotonation at position 4 using LDA (lithium diisopropylamide).

-

Alkylation : Reaction with isopropyl iodide.

-

Chlorination : NCS at position 2.

Advantages :

-

Avoids multi-step functionalization.

-

Requires stringent temperature control (–78°C).

Comparative Analysis of Synthetic Methods

常见问题

Q. How is 2-Chloro-4-isopropyl-1,8-naphthyridine synthesized and characterized?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically employs the GP2 method, yielding compounds via condensation reactions. For example, structurally similar compounds like (R,R,N,N'E)-naphthyridine derivatives are synthesized with ~60-65% yields using this protocol, followed by purification via column chromatography . Characterization involves:

- 1H/13C NMR : Peaks for aromatic protons (δ 8.3–8.6 ppm) and isopropyl groups (δ 1.4–1.8 ppm) confirm substitution patterns .

- IR Spectroscopy : Absorptions at 1639–1645 cm⁻¹ (C=N stretching) and 2963–2968 cm⁻¹ (C-H of isopropyl) validate functional groups .

- HRMS : Used to confirm molecular ion peaks and isotopic patterns .

Q. What are the primary biological targets of 1,8-naphthyridine derivatives?

Methodological Answer: 1,8-Naphthyridines exhibit diverse biological activities:

- DNA Binding : Derivatives like 2-amino-1,8-naphthyridines bind to cytosine/thymine in AP site-containing DNA duplexes, with binding constants (K) ranging from 0.03 × 10⁷ M⁻¹ (AND) to 19 × 10⁷ M⁻¹ (ATMND) .

- Enzyme Inhibition : Substituted derivatives (e.g., 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine) act as adenosine A1-R antagonists .

- Antibacterial Activity : Fluoronaphthyridines target bacterial DNA gyrase, with structure-activity relationships (SAR) guided by substituent hydrophobicity .

Advanced Research Questions

Q. How do substituents influence the binding affinity and thermodynamics of 1,8-naphthyridines to DNA?

Methodological Answer: Substituent effects are quantified via:

- Fluorescence Titration : Methyl groups at positions 5, 6, or 7 enhance binding affinity (e.g., ATMND vs. AND: 19 × 10⁷ M⁻¹ vs. 0.03 × 10⁷ M⁻¹ for cytosine binding) .

- Isothermal Titration Calorimetry (ITC) : Thermodynamic parameters reveal that methyl substitutions reduce entropy loss (TΔS: −6.2 kcal/mol for AND vs. −3.1 kcal/mol for ATMND), favoring enthalpy-driven binding .

- Heat Capacity (ΔCp) : Negative ΔCp values (−161 to −217 cal/mol·K) indicate increased hydrophobic interactions with methylated derivatives .

Q. Table 1: Substituent Impact on DNA Binding (pH 7.0, 20°C)

| Derivative | Substituents | K (×10⁷ M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|---|

| AND | None | 0.30 | −8.1 | −14.3 | −6.2 |

| ATMND | 5,6,7-Trimethyl | 19.0 | −10.2 | −13.3 | −3.1 |

Q. How can contradictory binding data between fluorescence and ITC experiments be resolved?

Methodological Answer: Discrepancies often arise from:

- Experimental Conditions : Ensure consistent buffer ionic strength (e.g., 110 mM Na⁺ for DNA binding studies) to avoid false K values .

- Data Normalization : Correct fluorescence quenching effects using control titrations with unlabeled DNA .

- Thermodynamic Consistency : Validate ITC-derived ΔH with van’t Hoff analysis (plot lnK vs. 1/T) to confirm reversibility and single-site binding .

Q. What strategies optimize the synthesis of this compound analogs for enhanced bioactivity?

Methodological Answer:

- Halogen Exchange : Replace chloro with fluoro via KF/O2S(CH2)4 at 180°C to improve metabolic stability .

- Heterocyclic Fusion : Use isoxazolo[4,3-c][1,8]naphthyridine precursors for fused derivatives with improved solubility (e.g., hydrolysis of NH to O in tetrahydroisoxazolo-naphthyridines) .

- SAR-Driven Design : Prioritize substituents at position 4 (e.g., hydroxy groups for hydrogen bonding) and position 2 (aryl groups for π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。